delta-Octalactone

Description

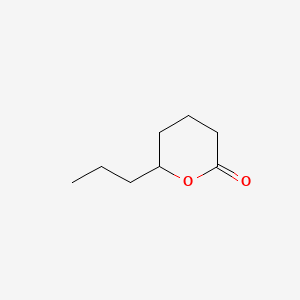

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTRVXSHONWYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047164 | |

| Record name | delta-Octanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a coconut-like odour | |

| Record name | delta-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | delta-Octalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

698-76-0 | |

| Record name | δ-Octalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Octanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-propyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-OCTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA944C37V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Delta-Octalactone: A Technical Guide for Researchers

Abstract

Delta-octalactone (C₈H₁₄O₂) is a naturally occurring flavor and fragrance compound found in a diverse range of plants and food products. This technical guide provides an in-depth overview of its presence in nature, focusing on quantitative data, experimental methodologies for its analysis, and its biosynthetic origins. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and natural products chemistry who are interested in the characteristics and analysis of this versatile lactone.

Introduction

This compound is a C8-lactone that imparts characteristic creamy, coconut-like, and fruity aromas.[1] Its presence significantly contributes to the sensory profile of many fruits, dairy products, and other foodstuffs. Understanding its natural distribution, concentration, and biosynthesis is crucial for quality control in the food and beverage industry, as well as for the development of natural flavor and fragrance ingredients. This guide summarizes the current scientific knowledge on the natural occurrence of this compound, presenting quantitative data in a structured format, detailing analytical protocols, and illustrating its proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile or semi-volatile component in a wide variety of natural sources. Its presence is particularly notable in fruits and dairy products, where it contributes to their characteristic flavor profiles.[2][3]

Occurrence in Plants and Fruits

This compound is a significant contributor to the aroma of several fruits, including apricot (Prunus armeniaca), peach (Prunus persica), pineapple (Ananas comosus), mango (Mangifera indica), and raspberry (Rubus idaeus).[2][3][4] The concentration of this compound in these fruits can vary depending on the cultivar, ripeness, and processing conditions.[5]

Occurrence in Dairy Products

In dairy products, this compound is valued for its creamy and buttery notes. It is naturally present in butter, cheese, cream, and yogurt.[6][7] The formation of this compound in dairy is often associated with the microbial and enzymatic transformation of milk fats.

The following table summarizes the quantitative data for this compound found in various plants and food products.

| Food/Plant Source | Concentration Range | Analytical Method | Reference(s) |

| Fruits | |||

| Pineapple ('Moris', 'MD2', 'N36', 'Maspine', 'Sarawak', 'Josapine') | 3.0 - 11.0 µg/kg | GC-O, GC-MS | [8] |

| Apricot | Key aroma compound | GC-MS | [7] |

| Peach | Present | GC-MS | [9] |

| Papaya | Major volatile compound | HS-SPME-GC-MS | [10] |

| Dairy Products | |||

| Butter | Present | GC-MS | [3] |

| Cheese (Cheddar) | Aroma-active substance | GC-MS, GC-O | [9] |

| Cream | Present | GC-MS | [3] |

| Yogurt | Present | GC-MS | [3] |

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The most common techniques involve extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound

Two primary extraction techniques are employed for the isolation of this compound from plant and food matrices: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.[3][11]

Protocol for Fruit Samples (e.g., Apricot, Tomato): [3][11][12]

-

Sample Preparation: Homogenize a known weight of the fruit sample.

-

Incubation: Place the homogenized sample in a sealed vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and insert it into the heated injection port of a GC-MS for thermal desorption of the analytes.

Solvent extraction is a classic method suitable for a broader range of compounds, including those that are less volatile.[13][14]

Protocol for Dairy and High-Fat Samples: [15]

-

Sample Preparation: Dissolve a known weight of the sample (e.g., butter) in a non-polar solvent like hexane.

-

Extraction: Vortex or sonicate the mixture to ensure thorough extraction of the lactones into the solvent phase.

-

Cleanup (Optional): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen.

-

Analysis: Reconstitute the extract in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Typical GC-MS Parameters: [16][17]

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: DB-35MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 260°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: Increase to 240°C at 8°C/min.

-

Ramp 2: Increase to 260°C at 10°C/min, hold for 8 min.

-

-

Mass Spectrometer: Agilent 5977B or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-350.

-

Identification: Based on comparison of mass spectra with libraries (e.g., NIST, Wiley) and retention indices.

-

Quantification: Using an internal standard and constructing a calibration curve. For delta-lactones, a characteristic ion at m/z 99 is often used for quantification in selected ion monitoring (SIM) mode.[15]

Biosynthesis of this compound in Plants

The biosynthesis of delta-lactones in plants is believed to originate from fatty acids through a pathway involving hydroxylation and subsequent β-oxidation.[18][19] While the complete pathway for this compound is not fully elucidated, the general mechanism provides a strong theoretical framework.

The proposed pathway begins with an eight-carbon fatty acid, caprylic acid (octanoic acid). Through a series of enzymatic reactions, a hydroxyl group is introduced at the δ-position (C-5). This hydroxy fatty acid then undergoes intramolecular esterification (lactonization) to form the stable six-membered ring of this compound. Key enzyme classes likely involved in this process include hydroxylases and enzymes of the β-oxidation pathway.[20]

Conclusion

This compound is a naturally occurring compound with a significant impact on the flavor and aroma of numerous foods, particularly fruits and dairy products. This guide has provided a comprehensive overview of its natural sources, quantitative data, and the analytical methods used for its detection and quantification. The detailed experimental protocols for HS-SPME and solvent extraction, coupled with GC-MS analysis, offer a practical framework for researchers. Furthermore, the elucidation of its biosynthetic pathway from fatty acid precursors provides valuable insight into its formation in plants. This information serves as a critical resource for professionals in food science, natural product chemistry, and related fields, enabling a deeper understanding and utilization of this important flavor compound.

References

- 1. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volatile Compounds Analysis and Biomarkers Identification of Four Native Apricot (Prunus armeniaca L.) Cultivars Grown in Xinjiang Region of China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral gamma-lactones, key compounds to apricot flavor: sensory evaluation, quantification, and chirospecific analysis in different varieties [agris.fao.org]

- 8. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Headspace Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry Combined with Sensory Evaluation for the Analysis of Volatile Aromatic Compounds in Apricot (Prunus armeniaca L.) Germplasm Resources Cultivated in Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 17. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Microbial Biosynthesis of Delta-Octalactone: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathways, Quantitative Production, and Experimental Methodologies for a High-Value Aroma Compound.

Delta-octalactone is a naturally occurring lactone prized for its creamy, coconut-like, and fruity aroma, making it a valuable ingredient in the food, beverage, and cosmetic industries. The growing consumer demand for natural ingredients has spurred research into the microbial biosynthesis of this and other lactones as a sustainable alternative to chemical synthesis. This technical guide provides a comprehensive overview of the biosynthesis of this compound in microorganisms, with a focus on the underlying metabolic pathways, quantitative production data, and detailed experimental protocols to aid researchers and drug development professionals in this field.

Biosynthesis Pathways of this compound

The primary route for the microbial biosynthesis of this compound is through the biotransformation of specific hydroxy fatty acids via the peroxisomal β-oxidation pathway. Unlike de novo synthesis where the microorganism builds the molecule from simple carbon sources, biotransformation relies on the provision of a suitable precursor molecule.

The Precursor: 3,11-Dihydroxymyristic Acid

The key precursor for the production of this compound is 3,11-dihydroxy-myristic acid.[1] This C14 dihydroxy fatty acid can be sourced from the hydrolysis of jalap resin, obtained from plants of the Ipomoea genus.[1] The microbial β-oxidation machinery then shortens the carbon chain of this precursor to yield the C8 lactone, this compound.

The Core Metabolic Engine: Peroxisomal β-Oxidation in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is a well-studied and robust host for lactone production due to its highly active β-oxidation pathway.[2][3] This pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. The key enzymes involved are:

-

Acyl-CoA Oxidase (Aox): Catalyzes the first and rate-limiting step, the formation of a double bond between the α and β carbons of the fatty acyl-CoA. Y. lipolytica possesses a family of POX genes (POX1-6) that encode for different Aox isozymes with varying substrate specificities for fatty acid chain lengths.[4][5]

-

Multifunctional Enzyme (MFE): Exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase function adds a hydroxyl group to the double bond, and the dehydrogenase function oxidizes this hydroxyl group to a keto group. In Y. lipolytica, this is primarily encoded by the MFE2 gene.[6][7]

-

3-ketoacyl-CoA Thiolase (Pot1): Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA, to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This is encoded by the POT1 gene.[4][8]

The shortened fatty acyl-CoA then re-enters the β-oxidation cycle. The process continues until the desired chain length is reached. In the case of this compound, the β-oxidation of 3,11-dihydroxymyristic acid proceeds until a C8 intermediate, 5-hydroxyoctanoyl-CoA, is formed. This intermediate then undergoes spontaneous or enzyme-assisted intramolecular esterification (lactonization) to form the stable cyclic ester, this compound.

Figure 1. Biosynthesis pathway of this compound from 3,11-dihydroxymyristic acid via peroxisomal β-oxidation in Yarrowia lipolytica.

Quantitative Production Data

While extensive quantitative data for this compound is limited, with much of the research focusing on the more common delta-decalactone, some studies provide insights into the production potential. The following table summarizes available data for delta-lactone production in microorganisms.

| Microorganism | Precursor | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |

| Lactococcus lactis subsp. lactis biovar diacetylactis | Grapeseed Oil | 0.16 (δ-octadecalactone) | Not Reported | Not Reported | [9] |

| Yarrowia lipolytica | 3,11-dihydroxymyristic acid | Not explicitly quantified | Not Reported | Not Reported | [1] |

Note: Data for this compound is often reported as part of a mixture of lactones, making direct quantitative comparisons challenging. The data for δ-octadecalactone is included to provide a reference for δ-lactone production in bacteria.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial production of this compound.

Cultivation of Yarrowia lipolytica for Lactone Production

Objective: To cultivate Yarrowia lipolytica under conditions suitable for the biotransformation of a hydroxy fatty acid precursor into this compound.

Materials:

-

Yarrowia lipolytica strain (e.g., W29 ATCC 20460)

-

YPD medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose

-

Nitrogen-limited medium (NLM): 1.6 g/L yeast nitrogen base without amino acids and ammonium sulfate, 0.625 g/L ammonium sulfate, 20-40 g/L glucose.[10]

-

Precursor: 3,11-dihydroxymyristic acid

-

Bioreactor (e.g., 2L stirred tank) with pH, temperature, and dissolved oxygen (DO) control.

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of Y. lipolytica into 50 mL of YPD medium in a 250 mL baffled flask.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the exponential growth phase.

-

-

Bioreactor Cultivation:

-

Aseptically transfer the inoculum to a sterilized bioreactor containing NLM to achieve an initial optical density at 600 nm (OD600) of approximately 0.1-0.5.

-

Set the cultivation parameters: temperature at 28-30°C, pH at 5.5-6.5 (controlled with NaOH and HCl), and maintain dissolved oxygen (DO) above 20% saturation by adjusting agitation and aeration rates.

-

After an initial growth phase (typically 24 hours), add the precursor (3,11-dihydroxymyristic acid), often dissolved in a small amount of an organic solvent like ethanol or as an emulsion with a surfactant, to the desired concentration (e.g., 1-10 g/L).

-

Continue the fermentation for 72-120 hours, taking samples periodically for analysis.

-

Extraction of this compound from Fermentation Broth

Objective: To extract this compound from the aqueous fermentation broth for subsequent quantification.

Materials:

-

Fermentation broth

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Centrifuge a sample of the fermentation broth (e.g., 10 mL) to pellet the yeast cells.

-

Transfer the supernatant to a new tube.

-

Saturate the aqueous phase with NaCl to improve the extraction efficiency of the lactone.

-

Add an equal volume of the organic solvent (e.g., 10 mL of ethyl acetate) and vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the upper organic layer.

-

Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract using a rotary evaporator or under a gentle stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in the extracted samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

-

Helium (carrier gas)

-

This compound standard for calibration

-

Internal standard (e.g., a related lactone not present in the sample)

Procedure:

-

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless or split mode)

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at 8°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

-

-

Analysis:

-

Prepare a calibration curve using known concentrations of the this compound standard.

-

Inject the prepared sample extracts into the GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum (characteristic ions for this compound include m/z 99, 71, 55, and 43).

-

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve, using the internal standard for normalization.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the microbial production and analysis of this compound.

Figure 2. A typical experimental workflow for the microbial production and analysis of this compound.

Conclusion

The microbial biosynthesis of this compound presents a promising "natural" route to this valuable aroma compound. The biotransformation of 3,11-dihydroxymyristic acid by robust microbial hosts like Yarrowia lipolytica via the peroxisomal β-oxidation pathway is the core of this process. Further research into the specificities of the enzymes involved, optimization of fermentation conditions, and genetic engineering of production strains will be crucial to enhance titers and yields, making this biotechnological approach economically competitive with traditional chemical synthesis. This guide provides a foundational framework for researchers to delve into and advance the microbial production of this compound.

References

- 1. Metabolic Engineering for Unusual Lipid Production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering polyhydroxyalkanoate content and monomer composition in the oleaginous yeast Yarrowia lipolytica by modifying the ß-oxidation multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of peroxisome size and number by fatty acid beta -oxidation in the yeast yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and metabolic control of the Yarrowia lipolytica peroxisomal 3-oxoacyl-CoA-thiolase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

delta-octalactone CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of delta-octalactone, a naturally occurring lactone with significant applications in the flavor, fragrance, and polymer industries. This document consolidates key information on its chemical identity, physicochemical properties, synthesis methodologies, and potential applications relevant to research and development.

Chemical Identification and Nomenclature

This compound is a cyclic ester characterized by a six-membered ring containing an oxygen atom. Its chemical identity is defined by the following nomenclature and identifiers.

| Identifier | Value |

| CAS Number | 698-76-0[1] |

| IUPAC Name | 6-propyloxan-2-one[2] |

| Synonyms | 5-hydroxyoctanoic acid lactone, 5-octanolide, delta-octanolactone, Tetrahydro-6-propyl-2H-pyran-2-one[1] |

| Molecular Formula | C₈H₁₄O₂[2] |

| Molecular Weight | 142.20 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Creamy, coconut, peach-like | [2][3] |

| Boiling Point | 238 °C | [2] |

| Density | 1.002 g/cm³ | [2] |

| Flash Point | 125 °C | [1] |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Synthesis of this compound

This compound can be synthesized through various chemical and biocatalytic routes. This section details the experimental protocols for two prominent methods: Baeyer-Villiger oxidation and biocatalytic synthesis using Candida antarctica lipase B.

Chemical Synthesis: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone

The Baeyer-Villiger oxidation is a classical method for converting cyclic ketones to lactones.[4][5] This protocol describes the synthesis of this compound from 2-pentylcyclopentanone using a peroxyacid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentylcyclopentanone in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Biocatalytic Synthesis: Lipase-Catalyzed Lactonization

Biocatalytic methods offer a green and stereoselective alternative for the synthesis of lactones.[6][7] This protocol outlines the synthesis of this compound via the intramolecular esterification of 5-hydroxyoctanoic acid catalyzed by immobilized Candida antarctica lipase B (CALB), such as Novozym 435.[8]

Experimental Protocol:

-

Substrate Preparation: Dissolve 5-hydroxyoctanoic acid in a non-polar organic solvent like toluene or hexane. The choice of solvent can influence the reaction rate and polymer chain length in case of polymerization.[8]

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.

-

Reaction Conditions: Heat the reaction mixture to a desired temperature, typically between 40-70 °C, and stir continuously. The reaction is usually carried out under anhydrous conditions to favor lactonization over hydrolysis.

-

Reaction Monitoring: Monitor the formation of this compound using GC or HPLC.

-

Enzyme Recovery and Product Isolation: After the reaction reaches equilibrium or completion, recover the immobilized enzyme by filtration for potential reuse. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting this compound by vacuum distillation.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the chemical synthesis of this compound via Baeyer-Villiger oxidation.

References

- 1. ScenTree - this compound (CAS N° 698-76-0) [scentree.co]

- 2. δ-Octalactone - Wikipedia [en.wikipedia.org]

- 3. Delta‑Octalactone – fresh creamy coconut [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of delta-octalactone (NMR, MS, IR)

Introduction: Delta-octalactone (C₈H₁₄O₂) is a cyclic ester, or lactone, that belongs to the delta-lactone class of organic compounds. It is a colorless to pale yellow liquid with a characteristic creamy, coconut-like aroma and is found naturally in various fruits, such as peaches and apricots, as well as in dairy products.[1][2] Its pleasant sensory properties have led to its use as a flavoring and fragrance agent in the food and cosmetic industries. For researchers and professionals in drug development, the structural elucidation and purity assessment of such small molecules are critical. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It includes detailed experimental protocols and visual representations to aid in the comprehensive understanding of its molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for δ-Octalactone (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the known structure of δ-octalactone and typical chemical shift values for analogous compounds. Experimental verification is recommended for precise assignments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.3 | m | 1H | H-5 |

| ~2.4 - 2.6 | m | 2H | H-2 |

| ~1.8 - 1.9 | m | 2H | H-4 |

| ~1.6 - 1.7 | m | 2H | H-3 |

| ~1.3 - 1.5 | m | 4H | H-6, H-7 |

| ~0.9 | t | 3H | H-8 |

Table 2: ¹³C NMR Spectroscopic Data for δ-Octalactone [3]

| Chemical Shift (δ) ppm | Assignment |

| 171.86 | C-1 (C=O) |

| 80.24 | C-5 |

| 37.99 | C-6 |

| 29.50 | C-2 |

| 27.86 | C-4 |

| 18.53 | C-3 |

| 18.22 | C-7 |

| 13.84 | C-8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for δ-Octalactone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | < 5 | [M]⁺ (Molecular Ion) |

| 99 | 100 | [M - C₃H₇]⁺ |

| 71 | ~56 | [C₄H₇O]⁺ |

| 42 | ~56 | [C₃H₆]⁺ or [C₂H₂O]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Absorption Data for δ-Octalactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester/lactone) |

| ~1240 | Strong | C-O stretch (ester/lactone) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of δ-octalactone.

Materials:

-

δ-Octalactone sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of δ-octalactone in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of δ-octalactone.

Materials:

-

δ-Octalactone sample

-

Methanol or other suitable volatile solvent

-

Vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of δ-octalactone (approximately 1 mg/mL) in a volatile organic solvent such as methanol.

-

Injection: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of δ-octalactone.

Materials:

-

δ-Octalactone sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid δ-octalactone sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Visualizing Spectroscopic Analysis and Structural Correlation

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and the correlation between the spectral data and the molecular structure of δ-octalactone.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomeric Forms of Delta-Octalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and enantiomeric forms of delta-octalactone, a chiral lactone with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details the physicochemical properties, synthesis, and separation of the (R)- and (S)-enantiomers, and explores their distinct biological activities.

Introduction to this compound

This compound (C₈H₁₄O₂) is a cyclic ester with a six-membered ring, belonging to the delta-lactone family. It possesses a chiral center at the C-5 position, giving rise to two enantiomeric forms: (R)-delta-octalactone and (S)-delta-octalactone. While often utilized as a racemic mixture in the flavor and fragrance industry for its characteristic creamy and coconut-like aroma, the individual enantiomers exhibit unique sensory and biological properties.[1][2][3] The (R)-enantiomers of many delta-lactones are often the predominant form found in nature.[1]

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual enantiomers of this compound are crucial for their application and analysis. While data for the individual enantiomers is less commonly reported, the properties of the racemate provide a useful baseline.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-Delta-Octalactone | (S)-Delta-Octalactone |

| CAS Number | 698-76-0[2] | 108943-45-9 | 108943-46-0[4] |

| Molecular Formula | C₈H₁₄O₂[2] | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol | 142.20 g/mol |

| Appearance | Colorless to pale yellow liquid[3][5] | Data not available | Data not available |

| Density (at 20°C) | ~1.001 g/cm³[3] | Data not available | Data not available |

| Boiling Point | 238 °C at 760 mmHg[6] | 239.00 to 240.00 °C at 760.00 mm Hg (estimated)[4] | Data not available |

| Refractive Index (at 20°C) | 1.4520 - 1.4580[5] | Data not available | Data not available |

| Specific Optical Rotation ([α]D) | 0° (racemic mixture) | Data not available | Data not available |

| Odor Description | Creamy, coconut, sweet, fatty, tropical, dairy-like[2][7] | Data not available | Data not available |

| Odor Threshold | 400 ppb in water[1] | Data not available | Data not available |

Experimental Protocols

Enantioselective Synthesis

The stereocontrolled synthesis of individual enantiomers of this compound is essential for studying their specific properties. Both chemical and biocatalytic methods have been developed.

A common strategy for the synthesis of delta-lactones involves the Baeyer-Villiger oxidation of a corresponding cyclopentanone derivative. For instance, the synthesis of δ-decalactone has been achieved by the oxidation of 2-pentylcyclopentanone.[8] A similar approach can be adapted for this compound starting from 2-propylcyclopentanone.

A general synthetic pathway is outlined below:

A detailed protocol for a related delta-lactone, δ-dodecalactone, involves a one-pot synthesis of the 2-alkylcyclopentanone intermediate followed by oxidative ring expansion.[9]

Protocol Outline for a Related Delta-Lactone Synthesis:

-

One-Pot Synthesis of 2-Heptylcyclopentanone:

-

A mixture of cyclopentanone and n-heptanal is added dropwise to an alkaline solution containing a hydrogenation catalyst under controlled temperature and pressure.

-

The reaction proceeds through an aldol condensation followed by catalytic hydrogenation.

-

The resulting 2-heptylcyclopentanone is purified by distillation.

-

-

Oxidative Ring Expansion:

-

The purified 2-heptylcyclopentanone undergoes a Baeyer-Villiger oxidation to yield δ-dodecalactone.

-

Biocatalytic methods offer high enantioselectivity and are considered a green alternative to chemical synthesis. The asymmetric synthesis of (R)-δ-decalactone has been achieved with high enantiomeric excess using engineered carbonyl reductases.[10] This enzymatic approach can be applied to produce other (R)-delta-lactones.

Enantiomeric Separation

The separation of (R)- and (S)-delta-octalactone is typically achieved using chiral chromatography, primarily chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of chiral stationary phases, often based on cyclodextrin derivatives, allows for the differential interaction with the enantiomers, leading to their separation.[11][12]

Illustrative Protocol for Chiral GC Separation of Lactone Enantiomers:

-

Column: A chiral capillary column, such as one with a trifluoroacetylated γ-cyclodextrin stationary phase.[13]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220 °C.

-

Oven Temperature Program: An initial temperature of 60 °C, ramped to 180 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 250 °C.

Chiral HPLC is another effective method for enantiomeric separation. This technique can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[13][14] For lactones, direct separation on a CSP is often preferred.

General Guidelines for Chiral HPLC Method Development:

-

Column Screening: It is essential to screen a variety of chiral stationary phases (CSPs) to find one that provides adequate separation for the target enantiomers.

-

Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal-phase chromatography) should be optimized to achieve the best resolution.

-

Flow Rate: Chiral separations often benefit from lower flow rates to enhance the interaction with the stationary phase.

Biological Activity

The stereochemistry of a molecule can significantly influence its biological activity. While comprehensive studies on the individual enantiomers of this compound are limited, research on other chiral molecules has consistently shown that enantiomers can exhibit different pharmacological and toxicological profiles.[14] In the context of lactones, some studies suggest that the biological activity, such as antimicrobial effects, can be stereoselective.

Further research is needed to elucidate the specific biological activities of (R)- and (S)-delta-octalactone and to identify any signaling pathways they may modulate. Such studies are critical for applications in drug development and for understanding the safety and efficacy of products containing these enantiomers.

Conclusion

The stereoisomers of this compound, (R)- and (S)-enantiomers, possess distinct properties that are of significant interest to researchers in various scientific disciplines. While the racemic mixture is widely used, the ability to synthesize and separate the individual enantiomers opens up new possibilities for their application in pharmaceuticals and as highly specific flavor and fragrance ingredients. This guide provides a foundational understanding of the key technical aspects related to these chiral molecules and highlights the need for further research to fully characterize their individual properties and biological activities.

References

- 1. delta-Lactones [leffingwell.com]

- 2. De Monchy Aromatics delta octalactone [demonchyaromatics.com]

- 3. ScenTree - this compound (CAS N° 698-76-0) [scentree.co]

- 4. (S)-delta-octalactone, 108943-46-0 [thegoodscentscompany.com]

- 5. acsint.biz [acsint.biz]

- 6. δ-Octalactone - Wikipedia [en.wikipedia.org]

- 7. This compound, 698-76-0 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-Depth Technical Guide to the Solubility and Stability of Delta-Octalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and chemical stability of delta-octalactone, a key fragrance and flavoring agent with potential applications in various scientific and pharmaceutical fields. This document summarizes available data on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for solubility and stability testing are also provided to assist researchers in their laboratory work.

Introduction to this compound

This compound (C₈H₁₄O₂) is a cyclic ester belonging to the lactone family of organic compounds. It is known for its characteristic sweet, creamy, and coconut-like aroma and is found naturally in various fruits and dairy products. Beyond its use in the food and fragrance industries, its physicochemical properties are of interest to researchers in drug development and formulation science, where it may be used as an excipient or a starting material for synthesis.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and route of administration. This compound is generally characterized as being soluble in organic solvents and slightly soluble to insoluble in water.[1][2][3][4]

Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 3632 mg/L (estimated) | 25 | [3][4][5][6] |

| Alcohol (Ethanol) | Soluble | Not Specified | [3][4][5] |

| Organic Solvents | Soluble | Not Specified | [1][2] |

| Propylene Glycol | Data not available | - | |

| Triacetin | Data not available | - |

Note: The aqueous solubility value is an estimation and should be experimentally verified for precise applications.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol is a general guideline for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Glass flasks with airtight stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing the solvent of interest. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][8]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid any particulate matter, filter the aliquot using a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound in the saturated solution.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability of this compound

Understanding the chemical stability of a compound is crucial for ensuring its safety, efficacy, and shelf-life in a final product. The stability of this compound can be influenced by several factors, including pH, temperature, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of a molecule.[9][10][11] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60 °C) | Hydrolysis of the ester linkage to form 5-hydroxyoctanoic acid. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature | Rapid hydrolysis of the ester linkage to form the sodium salt of 5-hydroxyoctanoic acid. |

| Oxidation | 3-30% H₂O₂, room temperature or elevated | Oxidation of the aliphatic chain or other susceptible moieties. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) or in solution | Decomposition, polymerization, or other rearrangements. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement. However, UV/Vis spectra indicate no significant absorption for δ-octalactone between 290 and 700 nm, suggesting a low potential for photodegradation.[12] |

Hydrolysis Pathway

The primary degradation pathway for lactones in aqueous solutions is hydrolysis, which is catalyzed by both acid and base. The ester bond in the lactone ring is cleaved to form the corresponding hydroxy acid.

Hydrolysis of this compound:

Caption: General hydrolysis pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation. The method must be able to separate the intact compound from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials:

-

This compound

-

Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reversed-phase column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate or acetate)

-

Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium hydroxide)

Procedure:

-

Method Development:

-

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound.

-

Mobile Phase Selection: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically used. The ratio of the solvents can be adjusted to optimize the separation. A gradient elution may be necessary to separate all degradation products from the parent compound.

-

Detection Wavelength: Determine the UV absorbance maximum of this compound for optimal sensitivity. If degradation products have different absorbance maxima, a PDA detector is advantageous.

-

Injection of Stressed Samples: Inject the samples from the forced degradation studies to evaluate the separation of the degradation products from the intact this compound peak. The goal is to achieve baseline resolution between all peaks of interest.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by the separation of the main peak from all degradation peaks. Peak purity analysis using a PDA detector is also recommended.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development. While this compound exhibits good solubility in organic solvents, its aqueous solubility is limited. The primary degradation pathway is hydrolysis, which is influenced by pH and temperature. The provided experimental protocols for solubility determination and the development of a stability-indicating HPLC method offer a practical framework for laboratory investigations. Further research is warranted to obtain more extensive quantitative solubility and stability data to fully characterize this compound for pharmaceutical applications.

References

- 1. This compound | C8H14O2 | CID 12777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound, 698-76-0 [thegoodscentscompany.com]

- 4. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 5. benchchem.com [benchchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

Toxicological and Safety Assessment of Delta-Octalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-octalactone (CAS No. 698-76-0) is a flavoring and fragrance ingredient naturally present in various fruits, such as peaches and apricots, as well as in dairy products like butter.[1] It is characterized by a creamy, coconut-like, and fruity aroma.[2] This document provides a comprehensive overview of the toxicological and safety assessment of this compound, intended to inform researchers, scientists, and professionals in the field of drug development. The information is compiled from a variety of toxicological studies and regulatory assessments, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through a combination of in vitro and in vivo studies, as well as through read-across approaches with structurally similar compounds, primarily delta-decalactone. The available data indicate a low order of toxicity.

Quantitative Toxicological Data

The following table summarizes the key quantitative data from toxicological studies on this compound and its read-across analogs.

| Toxicological Endpoint | Test Substance | Species | Route of Administration | Value | Reference |

| Acute Toxicity | |||||

| LD50 | This compound | Rat | Oral | > 5000 mg/kg | [3][4] |

| LD50 | This compound | Rabbit | Dermal | > 5000 mg/kg | [3][4] |

| Repeated Dose Toxicity | |||||

| NOAEL (28-day study) | delta-Decalactone | Rat | Oral (gavage) | 333 mg/kg/day | [5] |

| Reproductive & Developmental Toxicity | |||||

| NOAEL (Developmental) | delta-Decalactone | Rat | Oral (gavage) | 1000 mg/kg/day | [5] |

| NOAEL (Fertility) | delta-Decalactone | Rat | Oral (gavage) | 1000 mg/kg/day | [5] |

| Genotoxicity | |||||

| Bacterial Reverse Mutation (Ames Test) | This compound | S. typhimurium | In vitro | Non-mutagenic | [5] |

| In Vitro Micronucleus | Hydroxynonanoic acid, δ-lactone | Human lymphocytes | In vitro | Non-clastogenic | [5] |

| Skin Sensitization | |||||

| Guinea Pig Maximization Test | This compound | Guinea Pig | Dermal | Non-sensitizing | [6] |

| Phototoxicity | |||||

| UV/Vis Spectra Analysis | This compound | - | - | Not expected to be phototoxic | [5] |

Key Experimental Protocols

The toxicological evaluation of this compound and its analogs has been conducted following standardized and internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[7]

-

Test System: Typically conducted in rats. At least three dose groups and a control group are used, with a minimum of 5 males and 5 females per group.[7]

-

Administration: The test substance is administered daily by oral gavage or mixed in the diet/drinking water.[7]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[7]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[7]

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[7]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides an indication of the potential effects of a substance on reproductive performance and fetal development.[8][9][10][11]

-

Test System: The study is typically performed in rats, with at least 10 animals of each sex per dose group. Three dose groups and a control group are generally used.[8][11]

-

Dosing Period: Males are dosed for a minimum of four weeks prior to mating, during mating, and until sacrifice. Females are dosed throughout the study, which includes pre-mating, mating, gestation, and lactation, for a total of approximately 63 days.[9][11]

-

Parameters Evaluated: Observations include effects on mating behavior, fertility, pregnancy outcomes, and offspring viability and growth. Anogenital distance and nipple retention in pups are also measured.[11][12]

-

Pathology: A gross necropsy is performed on all adult animals, and reproductive organs are examined. Histopathology of the testes and epididymides is conducted to assess male reproductive effects.[8][11]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a test substance.[13][14][15]

-

Test System: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in the ability to synthesize an essential amino acid (e.g., histidine or tryptophan).[13][16]

-

Principle: The test detects mutations that revert the existing mutations in the bacterial strains, restoring their ability to grow on an amino acid-deficient medium.[13][14]

-

Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism. The two common methods are the plate incorporation and the pre-incubation method.[2][14]

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[14]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This in vitro test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.[17][18][19]

-

Test System: The assay can be performed using various mammalian cell lines, such as human lymphocytes or Chinese hamster ovary (CHO) cells.[17]

-

Principle: It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.[18]

-

Procedure: Cell cultures are exposed to the test substance at multiple concentrations, with and without a metabolic activation system (S9). The cells are then cultured to allow for cell division.[17]

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-related increase in the number of micronucleated cells indicates a genotoxic potential.[17]

Biological Pathways and Mechanisms

Metabolic Pathway of this compound

The primary metabolic pathway for lactones in vivo is hydrolysis.[20][21][22][23] This reaction involves the opening of the lactone ring to form the corresponding hydroxy acid.[20][21][22][23] This process can occur non-enzymatically or be catalyzed by esterase enzymes present in the body.[20] The resulting 5-hydroxyoctanoic acid can then be further metabolized through fatty acid oxidation pathways.

Metabolic hydrolysis of this compound.

Genotoxicity Assessment Workflow

The assessment of genotoxic potential typically follows a tiered approach, starting with in vitro assays to screen for mutagenic and clastogenic activity. Positive results in these initial screens may warrant further investigation with in vivo studies.

Genotoxicity assessment workflow for this compound.

Conclusion

Based on the available toxicological data, this compound exhibits a low level of toxicity. It is not acutely toxic via the oral or dermal routes of exposure. Repeated dose and reproductive toxicity studies on a close structural analog, delta-decalactone, did not reveal any adverse effects at high dose levels. Furthermore, this compound is not considered to be genotoxic or a skin sensitizer. The lack of significant UV absorption suggests a low potential for phototoxicity. The primary metabolic pathway is expected to be simple hydrolysis to the corresponding hydroxy acid, which is then likely to be further metabolized through normal physiological pathways. This safety profile supports the continued use of this compound in its current applications as a flavor and fragrance ingredient. For drug development professionals, this information provides a baseline for the safety assessment of this compound as a potential excipient or for evaluating the toxicological profile of drug candidates containing a lactone moiety.

References

- 1. insights.inotiv.com [insights.inotiv.com]

- 2. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 3. This compound, 698-76-0 [thegoodscentscompany.com]

- 4. vigon.com [vigon.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 421: Reproduction/Developmental Toxicity Screening Test - OECD - Google Books [books.google.com.sg]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nib.si [nib.si]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Bacterial reverse mutation test [bio-protocol.org]

- 17. criver.com [criver.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lactone - Wikipedia [en.wikipedia.org]

- 22. Lactone hydrolysis [quimicaorganica.org]

- 23. youtube.com [youtube.com]

δ-Octalactone: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and biological context of δ-octalactone, a key chiral molecule in the flavor, fragrance, and potentially pharmaceutical industries.

Introduction

δ-Octalactone (tetrahydro-6-propyl-2H-pyran-2-one) is a naturally occurring chiral lactone that has garnered significant interest for its characteristic creamy, coconut-like, and fruity aroma.[1][2][3] Beyond its widespread use in the food and fragrance industries, the unique chemical structure and chirality of δ-octalactone make it a molecule of interest for researchers in organic synthesis and drug development. This technical guide provides a comprehensive literature review of δ-octalactone, including its historical context, detailed synthesis methodologies, physico-chemical and spectroscopic properties, and an exploration of its biological significance.

Historical Context

Synthesis of δ-Octalactone

The synthesis of δ-octalactone can be broadly categorized into chemical synthesis and biotechnological production. A key precursor for many chemical syntheses is 2-propylcyclopentanone, which can be converted to δ-octalactone via Baeyer-Villiger oxidation.[5][6] Biotechnological routes often utilize the biotransformation of fatty acids by various microorganisms.[7]

Chemical Synthesis

A common and effective method for the chemical synthesis of δ-octalactone is the Baeyer-Villiger oxidation of 2-propylcyclopentanone.[5][6] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming the corresponding lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Propylcyclopentanone

-

Materials: 2-Propylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve 2-propylcyclopentanone (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford δ-octalactone.[8]

-

The following diagram illustrates the general workflow for the chemical synthesis of δ-octalactone via the Baeyer-Villiger oxidation.

References

- 1. ScenTree - Delta-octalactone (CAS N° 698-76-0) [scentree.co]

- 2. firmenich.com [firmenich.com]

- 3. delta-Lactones [leffingwell.com]

- 4. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Delta-Octalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-octalactone (C₈H₁₄O₂) is a naturally occurring lactone found in various fruits, such as peaches and apricots, as well as in dairy products.[1] It is a valuable compound in the flavor and fragrance industry, prized for its creamy, coconut-like, and fruity aroma.[2][3] Beyond its sensory applications, this compound and its derivatives are also of interest in medicinal chemistry and drug development due to the prevalence of the lactone motif in biologically active molecules. This document provides detailed protocols for three distinct methods for the chemical synthesis of this compound: a multi-step chemical synthesis, microbial fermentation, and the intramolecular lactonization of 5-hydroxyoctanoic acid.

Method 1: Multi-Step Chemical Synthesis from Cyclopentanone and n-Valeraldehyde

This method involves a three-step sequence: aldol condensation, hydrogenation, and Baeyer-Villiger oxidation. This pathway is a versatile approach for the synthesis of various delta-lactones.

Signaling Pathway/Experimental Workflow

Caption: Multi-step synthesis of this compound.

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Aldol Condensation | Cyclopentanone, n-Valeraldehyde | NaOH, PEG-600 | Water | 30 | - | ~86 | [4] |

| 2. Hydrogenation | 2-Pentylidene-cyclopentanone | Pt/C, H₂ | Ethanol | 50 | ~20 | ~91 | [4] |

| 3. Baeyer-Villiger Oxidation | 2-Propylcyclopentanone | H₂O₂, H₂SO₄ | Methanol | 50 | ~4 | ~61 | [4] |

Note: Yields are based on the synthesis of the closely related delta-decalactone and are representative.

Experimental Protocols

Step 1: Synthesis of 2-Pentylidene-cyclopentanone (Aldol Condensation)

-

To a solution of 1% (w/v) sodium hydroxide in water, add cyclopentanone and a phase-transfer catalyst such as polyethylene glycol (PEG-600).

-

Stir the mixture and add n-valeraldehyde dropwise at a controlled temperature of 30°C.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer and wash it with saturated brine and a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-pentylidene-cyclopentanone.

Step 2: Synthesis of 2-Propylcyclopentanone (Hydrogenation)

-

In a hydrogenation reactor, dissolve 2-pentylidene-cyclopentanone in ethanol.

-

Add a catalytic amount of platinum on carbon (Pt/C).

-

Pressurize the reactor with hydrogen gas and heat to 50°C.

-

Maintain the reaction under a hydrogen atmosphere with stirring for approximately 20 hours or until hydrogen uptake ceases.

-

Filter off the catalyst and remove the solvent by rotary evaporation.

-

Purify the resulting 2-propylcyclopentanone by vacuum distillation.

Step 3: Synthesis of this compound (Baeyer-Villiger Oxidation)

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-propylcyclopentanone in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 50°C and add 30% hydrogen peroxide dropwise over approximately 2.5 hours.

-

After the addition, maintain the temperature and stir for an additional 1.5 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the combined organic layers with a 5% sodium bicarbonate solution until neutral, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation.

Method 2: Microbial Fermentation